(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol
Description
This chiral compound features a central phenol ring substituted at the 4-position with a tert-butyl group and at the 2,6-positions with two (4S,5S)-configured imidazoline moieties. Each imidazoline ring is fused to a tetramethylene (cyclopentane) bridge and functionalized with a 2,4,6-trimethylbenzenesulfonyl group. The stereochemical complexity and bulky substituents confer unique steric and electronic properties, making it a candidate for asymmetric catalysis or chiral recognition applications.
Properties
IUPAC Name |
4-tert-butyl-2,6-bis[1-(2,4,6-trimethylphenyl)sulfonyl-3a,4,5,6,7,7a-hexahydrobenzimidazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N4O5S2/c1-24-18-26(3)38(27(4)19-24)52(48,49)45-35-16-12-10-14-33(35)43-40(45)31-22-30(42(7,8)9)23-32(37(31)47)41-44-34-15-11-13-17-36(34)46(41)53(50,51)39-28(5)20-25(2)21-29(39)6/h18-23,33-36,47H,10-17H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCBOQYGQGLYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCCCC3N=C2C4=CC(=CC(=C4O)C5=NC6CCCCC6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102316-91-4 | |
| Record name | (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol typically involves the reaction of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite. This method allows for the efficient preparation of imidazoline derivatives, which are then further reacted with phenolic compounds to form the final product . The reaction conditions often include mild temperatures and the use of environmentally friendly oxidants such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazoline rings can be reduced to form imidazolidines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the imidazoline rings and the phenolic group.
Major Products
The major products formed from these reactions include quinones, imidazolidines, and substituted phenolic derivatives, which can be further utilized in various applications.
Scientific Research Applications
The chemical compound (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is utilized in scientific research across several disciplines .
Applications
- Pharmaceutical Development This compound is used in the synthesis of new drugs, especially in targeted therapies, to increase effectiveness and decrease side effects .
- Catalysis It acts as a catalyst in organic reactions, which enhances reaction rates and yields in the production of fine chemicals and pharmaceuticals .
- Material Science The compound is used to create advanced materials with enhanced thermal stability and mechanical strength, making it useful in industries like aerospace and automotive .
- Biochemistry It helps in the study of enzyme mechanisms and interactions, offering insights for biotechnological uses and the creation of enzyme inhibitors .
Mechanism of Action
The mechanism of action of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazoline rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol are compared below with two analogous compounds from the literature.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural and Functional Insights
Core Backbone and Substituents: The target compound’s phenol core distinguishes it from PTBIBI’s terphenyl system and the selenium-based compound’s simpler benzene backbone . Its bis-imidazoline substitution contrasts with PTBIBI’s imidazole/benzimidazole motifs, which lack saturation and tetramethylene fusion. The diselanyl group in the selenium analog introduces distinct redox and coordination properties compared to the sulfonyl groups in the target compound, which favor hydrogen bonding and acidity.
Stereochemical Complexity :
- The (4S,5S) configuration of the imidazoline rings in the target compound introduces chirality absent in the compared compounds. This feature is critical for enantioselective applications, such as asymmetric catalysis.
Physicochemical Properties :
- The sulfonyl groups in the target compound reduce lipophilicity compared to the diselanyl-containing analog (LogP = 4.79) , despite shared tert-butyl substituents. PTBIBI’s aromatic systems likely result in higher LogP values, though exact data are unavailable .
Synthetic Considerations: The synthesis of PTBIBI involves Na₂CO₃ in toluene/ethanol , suggesting possible parallels in the target compound’s preparation (e.g., nucleophilic substitution for sulfonyl attachment). However, the stereoselective formation of tetramethylene-fused imidazolines would require specialized chiral catalysts or resolving agents.
Research Implications
- In contrast, PTBIBI’s extended π-system may favor applications in optoelectronics , while the selenium analog’s redox activity could suit organocatalytic or materials science roles .
Biological Activity
The compound (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is a complex organic molecule that has garnered attention in various fields such as pharmaceutical development, catalysis, and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a phenolic core substituted with imidazoline groups that enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Pharmaceutical Applications :
- Catalytic Properties :
- Biochemical Research :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits certain enzymes involved in disease pathways, thereby altering metabolic processes.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing cellular responses and signaling pathways.
Case Studies
Several studies highlight the efficacy of this compound in different biological contexts:
- Cancer Research :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
